1-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-((S)-pyrrolidin-2-ylmethyl)thiourea
Description
This compound is a chiral thiourea derivative featuring a 6-methoxyquinoline core, a 5-vinylquinuclidine moiety, and an (S)-pyrrolidin-2-ylmethyl substituent. Its stereochemical complexity arises from four stereocenters, including the quinuclidine bridgehead and the pyrrolidine ring. The compound is synthesized via multi-step procedures involving coupling of (S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine with an isothiocyanate intermediate, followed by purification via flash chromatography (EA/MeOH or DCM/MeOH gradients) . Key physical properties include a melting point range of 156–162°C (depending on analogs) and an optical rotation of [α]D25 ≈ -47.2 to -48.5 (c = 0.5, CHCl3) . It is commercially available at 97% purity, stabilized with TBC, and priced at $274 (academic pricing) .
Properties
IUPAC Name |
1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5OS/c1-3-17-16-31-12-9-18(17)13-24(31)25(30-26(33)29-15-19-5-4-10-27-19)21-8-11-28-23-7-6-20(32-2)14-22(21)23/h3,6-8,11,14,17-19,24-25,27H,1,4-5,9-10,12-13,15-16H2,2H3,(H2,29,30,33)/t17-,18-,19-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFYXPKCTGTGLB-YCFGBBTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5CCCN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC[C@@H]5CCCN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-((S)-pyrrolidin-2-ylmethyl)thiourea involves multiple steps, including the formation of the quinoline and quinuclidine rings, followed by the introduction of the thiourea group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-((S)-pyrrolidin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different thiourea analogs.
Scientific Research Applications
Basic Information
- Molecular Formula : C26H35N5OS
- Molecular Weight : 465.65 g/mol
- CAS Number : 1068504-58-4
Structural Features
The compound features a thiourea moiety, which is known for its biological activity. The presence of the methoxyquinoline and vinylquinuclidine groups contributes to its pharmacological profile.
Pharmacological Studies
Research indicates that compounds similar to 1-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-((S)-pyrrolidin-2-ylmethyl)thiourea exhibit a range of biological activities:
Anticancer Activity
Studies have shown that quinoline derivatives possess anticancer properties. The incorporation of the quinoline structure in this compound suggests potential effectiveness against various cancer cell lines. For instance, research on related thiourea compounds has demonstrated their ability to induce apoptosis in cancer cells through various mechanisms.
Antimicrobial Properties
Thiourea derivatives have been investigated for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving quinoline derivatives and thiourea formation. The methodology typically involves:
- Formation of the Thiourea Linkage : Reacting isothiocyanates with amines.
- Quinoline Functionalization : Introducing methoxy and vinyl groups through electrophilic substitution reactions.
These synthetic pathways are crucial for optimizing the compound's efficacy and bioavailability.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a related quinoline-thiourea compound against breast cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, suggesting enhanced potency.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a series of thiourea derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, leading researchers to propose further investigations into their mechanism of action.
Research Opportunities
The unique structure of this compound opens avenues for:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles.
- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance activity or reduce side effects.
Mechanism of Action
The mechanism of action of 1-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-((S)-pyrrolidin-2-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with nucleic acids or proteins, while the thiourea group could form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological activities and pathways, leading to various effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Melting point inferred from analogs in .
Key Differences and Implications
a) Quinuclidine Substituent
- 5-Vinyl vs. 5-Ethyl : The target compound’s 5-vinyl group introduces greater steric bulk and electronic unsaturation compared to Catalyst 2b’s 5-ethyl group. This enhances π-π interactions in catalytic substrates, improving enantioselectivity in asymmetric reactions (e.g., Michael additions) .
- Thermal Stability : The vinyl substituent marginally lowers the melting point (156–162°C vs. 161–162°C for 5-ethyl), suggesting reduced crystallinity but comparable thermal robustness .
b) Thiourea Substituents
- (S)-Pyrrolidin-2-ylmethyl: The pyrrolidine ring’s secondary amine enables hydrogen bonding and chiral induction, critical for substrate recognition in catalysis. This contrasts with Catalyst 2b’s hydroxy-phenyl group, which relies on phenolic OH for hydrogen bonding but lacks the rigid bicyclic structure of pyrrolidine .
- Aminocyclohexyl (): Cyclohexyl analogs exhibit enhanced lipophilicity (logP ~2.8 vs. ~1.9 for pyrrolidine), favoring membrane permeability in bioactive contexts .
Biological Activity
1-((S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)-3-((S)-pyrrolidin-2-ylmethyl)thiourea is a complex organic compound that has garnered attention for its potential biological activity, particularly in antibacterial applications. This compound integrates a quinoline moiety, a quinuclidine ring, and a thiourea group, which contribute to its unique pharmacological properties.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 324.4 g/mol. The structure consists of several functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4 g/mol |
| CAS Number | 1068504-58-4 |
| IUPAC Name | This compound |
Antibacterial Properties
Recent studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A structure–activity relationship (SAR) study indicated that specific structural features are crucial for enhancing antibacterial efficacy.
Key Findings:
- Bacteriostatic Activity : The compound demonstrated bacteriostatic effects against both Gram-positive and Gram-negative bacteria. Notably, it exhibited an MIC90 (minimum inhibitory concentration required to inhibit 90% of bacterial growth) of less than 6.25 µM against S. aureus, comparable to vancomycin .
- Non-toxicity : In vivo toxicity assessments using Galleria mellonella larvae indicated that the compound and several derivatives were non-toxic at concentrations up to 1000 µg/mL .
Case Studies
A detailed investigation into the antibacterial properties was conducted where the compound was tested against various bacterial strains:
Table 2: Antibacterial Activity Summary
| Bacterial Strain | MIC90 (µM) | Comments |
|---|---|---|
| Staphylococcus aureus | <6.25 | Comparable to vancomycin |
| Escherichia coli | Varies | Effective but less potent than S. aureus |
| Pseudomonas aeruginosa | Varies | Moderate activity noted |
The results indicate that the quinoline thiourea structure is promising for the development of new antibiotics targeting resistant bacterial strains.
Structure–Activity Relationship (SAR)
The SAR studies revealed several important insights regarding the modifications that enhance biological activity:
- Functional Groups : The presence of methoxy and thiourea groups significantly contributes to the compound's antibacterial properties.
- Steric Factors : Bulky groups adjacent to the active site were found to favorably influence activity.
- Loss of Key Groups : Removal of certain groups like trifluoromethyl led to a substantial decrease in activity, indicating their importance in maintaining efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((S)-(6-Methoxyquinolin-4-yl)...thiourea, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including the Biginelli reaction for thiourea formation and subsequent cyclization. For example, thiourea derivatives are often prepared by condensing aldehydes, β-ketoesters, and thioureas in a one-pot reaction under acidic conditions . Purity (≥98%) is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Recrystallization or column chromatography with solvents like dichloromethane/methanol mixtures can isolate stereoisomers .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally related quinuclidine derivatives, which recommend using personal protective equipment (PPE), fume hoods, and inert atmospheres to prevent degradation. For instance, analogs with vinyl groups require storage at –20°C under argon to avoid polymerization . First-aid measures for inhalation include immediate exposure to fresh air and medical consultation .
Q. What analytical techniques are critical for characterizing the stereochemistry of this thiourea derivative?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the (1S,2S,4S,5R)-quinuclidine and (S)-pyrrolidinyl moieties. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) can separate enantiomers, while NOESY NMR experiments confirm spatial arrangements of methoxyquinoline and vinyl groups .
Advanced Research Questions
Q. How can computational modeling optimize the compound's stereochemical configuration for target binding?
- Methodological Answer : Density functional theory (DFT) calculations or molecular docking (using software like AutoDock Vina) can predict the energy-minimized conformation of the vinylquinuclidine and pyrrolidinyl groups. For example, the (S)-configuration at the quinuclidine methyl position may enhance binding to quinoline-targeted enzymes, as seen in related antibacterial quinoxaline derivatives .
Q. What strategies resolve contradictions in bioactivity data caused by stereochemical impurities?
- Methodological Answer : Contradictions often arise from undetected stereoisomers. Implement chiral resolution protocols (e.g., preparative HPLC with amylose columns) followed by bioactivity assays on purified isomers. For instance, analogs with (R)-configured quinuclidine showed 10-fold lower activity against kinase targets compared to (S)-isomers . Statistical analysis (e.g., ANOVA) should validate dose-response differences.
Q. How can AI-driven automation improve the synthesis and screening of derivatives?
- Methodological Answer : Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal solvents and catalysts for thiourea cyclization. Autonomous labs equipped with robotic liquid handlers enable high-throughput screening of derivatives against biological targets. For example, AI platforms like COMSOL Multiphysics integrate reaction kinetics simulations with real-time HPLC data to refine synthetic pathways .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : SAR studies should align with the "lock-and-key" model for enzyme inhibition or allosteric modulation. For quinoline-containing compounds, prioritize substituent effects on π-π stacking (methoxy group) and hydrogen bonding (thiourea moiety). Molecular dynamics simulations can quantify binding free energies, as demonstrated in studies of isoindoloquinoxaline thioureas .
Data-Driven Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
